(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE
Overview
Description
(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with various reagents. One common method involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with ethyl acetoacetate to form oxobutanamide derivatives . These derivatives can then be further reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiophene ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, (5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown potential as an anticancer agent. Studies have demonstrated its cytotoxicity against various human tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and human glioblastoma . Its ability to inhibit the growth of these cancer cells makes it a promising candidate for further drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired characteristics, such as improved stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of (5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell growth, leading to cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with key biological processes makes it a valuable tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-1-benzothieno[2,3-d]pyrimidine: This compound has shown promising results as an enzyme inhibitor with potential anticancer activity.
2-acylamino-4,5,6,7-tetrahydro-1-benzothiophene derivatives: These compounds have been tested against various human tumor cell lines and have demonstrated high inhibitory effects.
Uniqueness
What sets (5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(4-METHYLPIPERAZINO)METHANONE apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its potential as an anticancer agent, combined with its versatility in organic synthesis, makes it a valuable compound in both research and industry.
Properties
IUPAC Name |
(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-3-12-4-5-14-13(10-12)11-15(20-14)16(19)18-8-6-17(2)7-9-18/h11-12H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTWXXGGLCXOBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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